1-(4-Mercaptophenyl)propan-2-one

Description

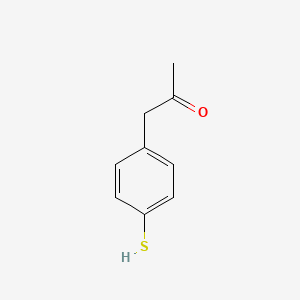

1-(4-Mercaptophenyl)propan-2-one is a substituted aromatic ketone featuring a mercapto (-SH) group at the para position of the phenyl ring and a ketone group at the second carbon of the propane chain. This structure confers unique chemical properties, including high reactivity due to the nucleophilic thiol group and the electron-withdrawing ketone.

Propriétés

Formule moléculaire |

C9H10OS |

|---|---|

Poids moléculaire |

166.24 g/mol |

Nom IUPAC |

1-(4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H10OS/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 |

Clé InChI |

WRXGVLOYTFRJNO-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=CC=C(C=C1)S |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products:

Oxidation: Sulfonic acids or disulfides.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

1-(4-Mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 1-(4-Mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and other biomolecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural Analogues

a. 1-(4-Methylphenyl)propan-1-one (4'-Methylpropiophenone)

- Structure : Ketone at position 1 of propane; methyl substituent at the para position of the phenyl ring.

- Key Differences :

b. 1-(4-Methoxy-2-methylphenyl)propan-1-one

- Structure : Methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring; ketone at position 1.

- Key Differences :

c. 1-(4-Ethylphenyl)-2-methylpropan-1-one

- Structure : Branched isopropyl group at position 2; ethyl substituent on the phenyl ring.

- Key Differences :

Functional Group Comparisons

a. Mercapto (-SH) vs. Thioether (-S-R)

b. Mercapto (-SH) vs. Methoxy (-OCH₃)

Physicochemical Properties

Activité Biologique

1-(4-Mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a mercapto group (-SH) attached to a phenyl ring, which contributes to its reactivity and biological interactions. The molecular formula is C10H12OS, with a molecular weight of approximately 188.27 g/mol. The mercapto group allows for the formation of covalent bonds with various biological targets, enhancing its potential as a therapeutic agent.

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-(3-Mercaptophenyl)propan-2-one | Escherichia coli | 64 µg/mL |

| 1-(4-Aminophenyl)propan-2-one | Candida albicans | 16 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against breast cancer cell lines. The compound has demonstrated cytotoxic effects by inducing apoptosis in cancer cells, likely through the inhibition of tubulin polymerization.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies have shown that this compound leads to significant cell death in MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative activity. The compound's mechanism involves targeting the colchicine-binding site on tubulin, leading to microtubule destabilization.

Table 2: Anticancer Activity in MCF-7 Cells

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Tubulin destabilization |

| CA-4 (reference compound) | 3.9 | Tubulin polymerization inhibition |

3. Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has also been reported. The mercapto group can form reversible or irreversible bonds with active site residues, impacting enzyme activity.

Example: Heme Oxygenase Inhibition

Recent studies have highlighted the inhibitory effects of similar compounds on heme oxygenase-1 (HO-1), suggesting that this compound may also exhibit this property, providing a pathway for further investigation into its therapeutic applications in conditions where HO-1 is implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.